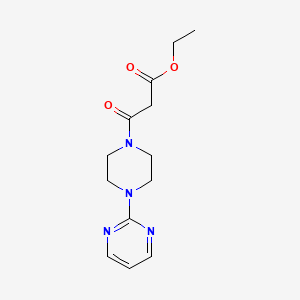
Phenylpropylaminopentane hydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylpropylaminopentane hydrochloride: (UNII: XY55S5YEQ4) is a compound related to selegiline, which acts as a catecholaminergic activity enhancer. This compound is known for its ability to enhance the nerve impulse propagation-mediated release of norepinephrine and dopamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenylpropylaminopentane hydrochloride can be synthesized through a series of chemical reactions involving the modification of selegiline. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with a phenethylamine derivative.
Alkylation: The phenethylamine derivative undergoes alkylation to introduce the propyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of phenylpropylaminopentane hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Phenylpropylaminopentane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropylaminopentane oxides, while reduction may produce reduced amines .
Applications De Recherche Scientifique
Phenylpropylaminopentane hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study catecholaminergic activity enhancers.
Biology: The compound is investigated for its effects on neurotransmitter release and nerve impulse propagation.
Medicine: Research explores its potential therapeutic applications in treating neurological disorders.
Industry: It is used in the development of new drugs and chemical compounds
Mécanisme D'action
Phenylpropylaminopentane hydrochloride acts as a catecholaminergic activity enhancer by stimulating the nerve impulse propagation-mediated release of neurotransmitters such as norepinephrine and dopamine. It binds to sigma receptors with high affinity, playing a role in various physiological processes, including learning and cell proliferation .
Comparaison Avec Des Composés Similaires
Phenylpropylaminopentane hydrochloride is similar to other compounds such as:
Propylamphetamine: Both compounds have similar chemical structures but differ in their α chain length.
Benzofuran derivatives: Compounds like BPAP are derived from structural modifications of phenylpropylaminopentane hydrochloride and have similar properties
Uniqueness: Phenylpropylaminopentane hydrochloride is unique due to its specific catecholaminergic activity-enhancing properties, making it a valuable compound for research in neuropharmacology and related fields .
Propriétés
Numéro CAS |
181657-55-6 |
|---|---|
Formule moléculaire |
C14H24ClN |
Poids moléculaire |
241.80 g/mol |
Nom IUPAC |
(2R)-1-phenyl-N-propylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13;/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3;1H/t14-;/m1./s1 |
Clé InChI |
QCJSIHKLYXENIM-PFEQFJNWSA-N |
SMILES isomérique |
CCC[C@H](CC1=CC=CC=C1)NCCC.Cl |
SMILES canonique |
CCCC(CC1=CC=CC=C1)NCCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


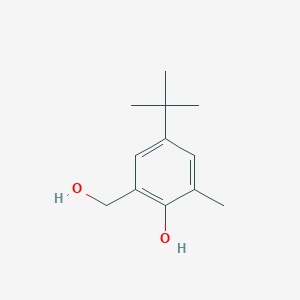

![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)



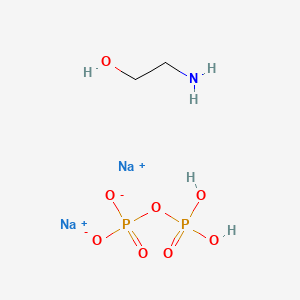
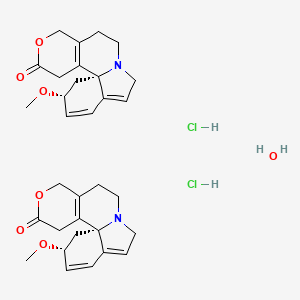
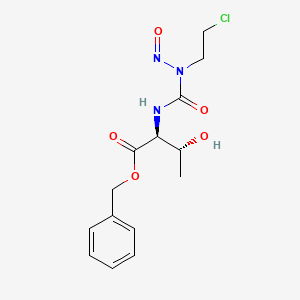
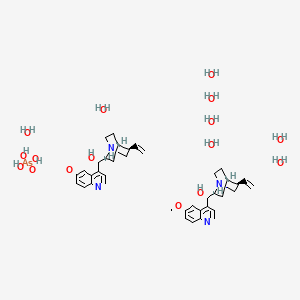
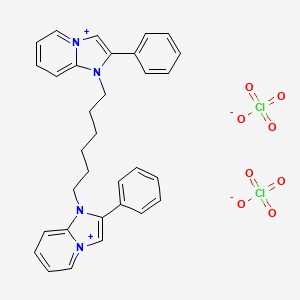
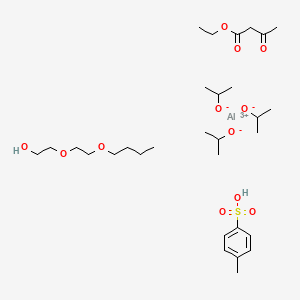
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
